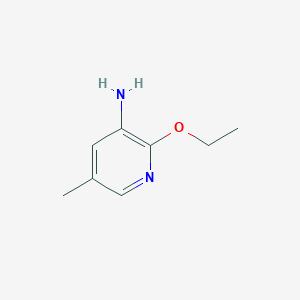

2-Ethoxy-5-methylpyridin-3-amine

Description

2-Ethoxy-5-methylpyridin-3-amine is a substituted pyridine derivative characterized by an ethoxy group at position 2, a methyl group at position 5, and an amine moiety at position 3.

The molecular formula of 2-Ethoxy-5-methylpyridin-3-amine is inferred to be C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol, based on structurally similar compounds like 5-Ethoxy-6-methylpyridin-2-amine (CAS 73101-79-8) . Its ethoxy substituent distinguishes it from methoxy-containing analogs, impacting properties such as lipophilicity and steric bulk.

Properties

IUPAC Name |

2-ethoxy-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOGGTKJBQEZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an arylboronic acid as the coupling partner. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with ethylboronic acid under palladium-catalyzed conditions to yield 2-Ethoxy-5-methylpyridin-3-amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Ethoxy-5-methylpyridin-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-Ethoxy-5-methylpyridin-3-amine with structurally related pyridine derivatives, emphasizing substituent positions, physicochemical properties, and applications:

Substituent Effects on Properties

- Ethoxy vs. However, the larger ethoxy group may introduce steric hindrance, reducing binding affinity to certain targets .

- Positional Isomerism : The amine group’s position (e.g., 2- vs. 3-amine) alters hydrogen-bonding capacity. For example, 5-Ethoxy-6-methylpyridin-2-amine (CAS 73101-79-8) has a distinct electronic profile compared to the target compound, affecting reactivity in coupling reactions .

- Similarity Scores : Computational analyses rank 6-Methoxy-5-methylpyridin-3-amine (CAS 6635-91-2) as highly similar (0.96) to 2-Ethoxy-5-methylpyridin-3-amine, suggesting overlapping synthetic or biological applications .

Biological Activity

2-Ethoxy-5-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features, which include an ethoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with an amino group at the 3-position. These characteristics influence its interactions with biological targets and its overall pharmacological profile.

Chemical Structure and Properties

The chemical structure of 2-Ethoxy-5-methylpyridin-3-amine can be represented as follows:

Key Features:

- Ethoxy Group: Enhances solubility and may influence binding affinity.

- Methyl Group: Affects steric properties and reactivity.

- Amino Group: Capable of forming hydrogen bonds with biological targets.

The biological activity of 2-Ethoxy-5-methylpyridin-3-amine is primarily attributed to its interaction with various molecular targets. The compound has shown promise as a potential ligand in biochemical assays, particularly in enzyme interaction studies. Its mechanism of action may involve:

- Binding to Enzymes: The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Kinase Inhibition: Preliminary studies suggest that it could inhibit certain kinases, which are crucial in cancer signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of pyridine, including 2-Ethoxy-5-methylpyridin-3-amine, exhibit antimicrobial properties. These compounds can serve as precursors to antibiotics, contributing to the development of new therapeutic agents against resistant bacterial strains. For instance, studies have highlighted its role as a precursor in the synthesis of streptonigrin, an antibiotic effective against Gram-positive bacteria.

Anticancer Activity

In vitro studies have suggested that 2-Ethoxy-5-methylpyridin-3-amine may possess anticancer properties. It has been investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The structural modifications inherent in this compound allow for exploration into structure-activity relationships (SAR), which could lead to more potent analogs.

Case Studies

-

Inhibition of Kinases:

- A study demonstrated that 2-Ethoxy-5-methylpyridin-3-amine exhibited inhibitory activity against specific kinases involved in cancer progression. This finding positions it as a candidate for further development in targeted cancer therapies.

-

Antibiotic Development:

- Research focusing on the biosynthesis pathways of streptonigrin revealed that compounds like 2-Ethoxy-5-methylpyridin-3-amine are critical intermediates, suggesting their importance in combating antibiotic resistance.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethoxy-5-methylpyridin-3-amine | Ethoxy at 2-position | Potential kinase inhibitor; antimicrobial |

| 2-Methoxy-5-methylpyridin-3-amine | Methoxy at 2-position | Precursor to streptonigrin; enzyme ligand |

| 6-Methoxy-2-methylpyridin-3-amine | Methoxy at position 6 | Varies in biological activity compared to 3-amino |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.